molecular formula C13H18BrNO B1443436 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine CAS No. 1250736-66-3

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine

Cat. No.: B1443436
CAS No.: 1250736-66-3
M. Wt: 284.19 g/mol
InChI Key: CXTYTAAAWKRHNR-UHFFFAOYSA-N
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Description

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine is a chemical compound with the molecular formula C13H18BrNO It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring

Preparation Methods

The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine typically involves the reaction of 4-bromophenol with 2-chloroethylamine hydrochloride to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 3-methylpyrrolidine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Chemical Reactions Analysis

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Scientific Research Applications

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxyethyl group is believed to play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine can be compared with other similar compounds, such as:

    1-[2-(4-Chlorophenoxy)ethyl]-3-methylpyrrolidine: This compound has a chlorine atom instead of bromine, which can lead to differences in reactivity and biological activity.

    1-[2-(4-Fluorophenoxy)ethyl]-3-methylpyrrolidine: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with molecular targets.

    1-[2-(4-Methoxyphenoxy)ethyl]-3-methylpyrrolidine: The methoxy group can enhance the compound’s solubility and influence its pharmacokinetic properties.

These comparisons highlight the unique features of this compound, particularly its bromine atom, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-bromophenoxy)ethyl]-3-methylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO/c1-11-6-7-15(10-11)8-9-16-13-4-2-12(14)3-5-13/h2-5,11H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTYTAAAWKRHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1)CCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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